REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([C:13]([OH:15])=[O:14])=[C:9]([CH3:12])[C:10]=1[CH3:11])=[O:5])[CH3:2].[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([C:13]([OH:15])=[O:14])=[C:9]([CH3:12])[C:10]=1[CH3:11])=[O:5])[CH3:2].[OH:14][CH2:13][C:8]1[S:7][C:6]([C:4]([OH:5])=[O:3])=[C:10]([CH3:11])[C:9]=1[CH3:12] |f:1.2|
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Name
|
|
Quantity
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6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1C)C)C(=O)O
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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30 mL
|
Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The mixture is stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Stirring
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Type
|
WAIT
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Details
|
is continued at −10° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
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Details
|
after stirring of the mixture for 30 min at −10° C
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
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The reaction mixture is carefully quenched with water
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Type
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ADDITION
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Details
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diluted with 2 N aq. NaOH solution
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Type
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EXTRACTION
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Details
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extracted with DCM
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Type
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ADDITION
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Details
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by adding 25% aq. HCl
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Type
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EXTRACTION
|
Details
|
extracted twice with EA
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Type
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WASH
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Details
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The organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1C)C)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C(=C(S1)C(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |